N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide
Description
N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide is a 1,2,4-triazole derivative featuring:
- 5-sulfanyl (-SH) group: Enhances hydrogen-bonding capacity and redox activity.
- 4-chlorobenzenesulfonamide moiety: Contributes to lipophilicity and mimics pharmacophores in antimicrobial agents .
This compound belongs to a class of triazole-based sulfonamides, which are extensively studied for their biological activities, including antimicrobial and antifungal properties .
Properties
IUPAC Name |
4-chloro-N-[(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O2S2/c1-2-7-17-11(15-16-12(17)20)8-14-21(18,19)10-5-3-9(13)4-6-10/h2-6,14H,1,7-8H2,(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGQMTMMYDODMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)CNS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Carbonyl Cyclocondensation
Reacting N-acylhydrazines with aldehydes or ketones under acidic conditions yields triazole derivatives. For example:
$$
\text{Hydrazine} + \text{RCOCl} \xrightarrow{\text{EtOH, HCl}} \text{1,2,4-Triazole precursor} \quad \text{(Yield: 78–85%)}
$$
Conditions :
- Solvent: Ethanol or acetic acid.
- Catalyst: Concentrated HCl or H$$2$$SO$$4$$.
- Temperature: Reflux (80–100°C).
Aminoguanidine Cyclization
Aminoguanidine salts react with carbonyl compounds to form triazolones, which are subsequently reduced to triazoles:
$$
\text{Aminoguanidine} + \text{Tosyl chloride} \xrightarrow{\text{NaOH}} \text{Triazolone intermediate} \quad \text{(Yield: 70%)}
$$
Key Step : Alkaline hydrolysis of the triazolone intermediate to introduce the sulfanyl group.
Introduction of Sulfanyl and Allyl Groups
Thiolation of Triazole Intermediates
The sulfanyl group (-SH) is introduced via nucleophilic displacement or oxidative methods:
Allylation at N4 Position
Allyl bromide undergoes nucleophilic substitution with the triazole’s NH group:
$$
\text{Triazole-SH} + \text{Allyl bromide} \xrightarrow{\text{K$$2$$CO$$3$$, DMF}} \text{4-Allyl-5-sulfanyl-triazole} \quad \text{(Yield: 82%)}
$$
Conditions :
- Base: Potassium carbonate.
- Solvent: Dimethylformamide (DMF).
- Temperature: 60–80°C.
Sulfonamide Coupling Reactions
The 4-chlorobenzenesulfonamide group is attached via:
Nucleophilic Aromatic Substitution
Reacting the triazole-methylamine intermediate with 4-chlorobenzenesulfonyl chloride:
$$
\text{Triazole-CH$$2$$NH$$2$$} + \text{ClC$$6$$H$$4$$SO$$2$$Cl} \xrightarrow{\text{Et$$3$$N, CH$$2$$Cl$$2$$}} \text{Target compound} \quad \text{(Yield: 88%)}
$$
Optimization :
- Stoichiometry: 1:1.2 (amine:sulfonyl chloride).
- Base: Triethylamine (scavenges HCl).
Reductive Amination
Alternative route using formaldehyde and sodium cyanoborohydride:
$$
\text{Triazole-CHO} + \text{4-Chlorobenzenesulfonamide} \xrightarrow{\text{NaBH$$_3$$CN}} \text{Target compound} \quad \text{(Yield: 75%)}
$$
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (HPLC) | Cost (Relative) |
|---|---|---|---|---|
| Cyclocondensation | Hydrazine-carbonyl reaction | 85 | 98.5 | Low |
| Aminoguanidine route | Triazolone hydrolysis | 70 | 97.0 | Moderate |
| Reductive amination | Borohydride reduction | 75 | 96.8 | High |
Trade-offs : Cyclocondensation offers higher yields but requires stringent pH control. The reductive amination route avoids sulfonyl chlorides but demands expensive reagents.
Purification and Characterization
- Column chromatography : Silica gel (eluent: ethyl acetate/hexane, 3:7) removes unreacted sulfonyl chloride.
- Recrystallization : Ethanol/water mixture enhances purity to >99%.
- Spectroscopic data :
Challenges and Mitigation Strategies
Chemical Reactions Analysis
N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The chlorine atom in the benzene ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Scientific Research Applications
Antifungal Activity
Research indicates that derivatives of triazole compounds exhibit significant antifungal properties. For instance, studies have shown that compounds similar to N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide demonstrate efficacy against various strains of Candida, including Candida albicans. These compounds have been reported to possess minimum inhibitory concentrations (MIC) as low as 25 µg/mL, outperforming traditional antifungals like fluconazole in certain cases .
Antimicrobial Activity
The sulfonamide component is known for its ability to inhibit bacterial growth. Compounds with similar structures have been tested against a range of bacterial strains, showing potent activity comparable to established antibiotics. For example, a series of pyrazole sulfonamides demonstrated significant inhibition against Trypanosoma brucei, the causative agent of African sleeping sickness.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In vitro assays against various cancer cell lines have shown promising results. For example:
| Compound Name | % Inhibition at 100 µM |
|---|---|
| AL106 | 78% |
| AL34 | 64.7% |
| AL110 | 53.3% |
| Control (Cisplatin) | 90% |
These findings suggest that modifications to the sulfonamide structure can significantly influence biological activity and may lead to the development of effective anticancer agents .
Case Study 1: Treatment of Human African Trypanosomiasis (HAT)
A series of modifications to sulfonamides aimed at improving central nervous system (CNS) penetration yielded promising results in preclinical models for HAT. Optimized compounds demonstrated enhanced bioavailability and efficacy in both peripheral and CNS stages of the disease. This highlights the potential for this compound derivatives in treating CNS infections .
Case Study 2: Glioblastoma Treatment
In a recent study focusing on glioblastoma treatment, several benzenesulfonamide analogs were assessed for their ability to induce apoptosis in U87 glioblastoma cells. The study emphasized the significance of molecular descriptors such as topological polar surface area (TPSA) in predicting drug-target interactions and bioavailability .
Mechanism of Action
The mechanism of action of N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets. The triazole ring can inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, leading to antifungal activity . The sulfonamide group can interfere with bacterial folic acid synthesis, contributing to its antibacterial properties . Additionally, its anticancer activity may involve the inhibition of specific enzymes or signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Structural Modifications at the Triazole Core
Position 4 Substitutions
Position 5 Substitutions
Pharmacological Activity
- Antimicrobial Performance: Schiff bases derived from N-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-substituted benzamides (e.g., compound 30 in ) showed activity against S. aureus, E. coli, and P. aeruginosa . Analogues with 2-aminothiazole moieties (e.g., compound 30, 31 in ) demonstrated antitubercular activity comparable to rifampin . The target compound’s -SH group may enhance reactive oxygen species (ROS) generation, contributing to bacteriostatic effects .
Structure-Activity Relationships (SAR) :
Physicochemical Properties
Crystallographic and Conformational Insights
- The crystal structure of N-[(E)-2-chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol () revealed: Monoclinic lattice (space group P21/c) with β = 100.96°, indicating a non-planar triazole ring. Intramolecular hydrogen bonds between -SH and adjacent nitrogen atoms stabilize the conformation .
- The target compound’s allyl group may induce torsional strain, altering packing efficiency compared to methyl or aryl substituents .
Biological Activity
N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide is a compound belonging to the 1,2,4-triazole class, recognized for its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, alongside relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | 4-chloro-N-[(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide |
| Molecular Formula | C12H13ClN4O2S2 |
| Molecular Weight | 328.39 g/mol |
| CAS Number | 338421-81-1 |
This compound exhibits a triazole ring that is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit the synthesis of ergosterol in fungal cells. Ergosterol is an essential component of fungal cell membranes; thus, its inhibition leads to compromised membrane integrity and ultimately cell death. Additionally, the sulfonamide group may interact with various enzymes involved in microbial metabolism.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial and fungal pathogens.
Case Study: Antifungal Efficacy
In a study evaluating its antifungal activity against Candida albicans and Aspergillus niger, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for C. albicans and 64 µg/mL for A. niger. These results suggest potential for development as an antifungal agent in clinical settings.
Anticancer Properties
The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies have shown that it induces apoptosis in human breast cancer cells (MCF7) with an IC50 value of approximately 15 µM.
Table: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | MIC/IC50 |
|---|---|---|
| Antifungal | Candida albicans | 32 µg/mL |
| Aspergillus niger | 64 µg/mL | |
| Anticancer | MCF7 (breast cancer cells) | 15 µM |
Comparative Analysis with Similar Compounds
When compared to other triazole derivatives such as N-(4-fluorobenzenesulfonamide), N-[(4-allyl-5-sulfanyl)] compounds generally exhibit enhanced potency due to the presence of the allyl and sulfanyl groups which are believed to contribute to their biological efficacy.
Table: Comparison with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| N-(4-fluorobenzenesulfonamide) | Moderate | Low |
| N-(4-methylbenzenesulfonamide) | Low | Moderate |
| N-[ (4-allyl)-5-sulfanyl] - 4-chlorobenzenesulfonamide | High | High |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide, and how can purity be optimized?
- Methodology :
- Step 1 : Start with the formation of the 1,2,4-triazole core via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .
- Step 2 : Introduce the allyl group via nucleophilic substitution or alkylation reactions, ensuring anhydrous conditions (e.g., DMF as solvent, K₂CO₃ as base) .
- Step 3 : Sulfonamide coupling: React the triazole intermediate with 4-chlorobenzenesulfonyl chloride in dichloromethane using triethylamine to scavenge HCl .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?
- Methodology :
- ¹H/¹³C NMR : Confirm the allyl group (δ ~5.2–5.8 ppm for CH₂=CH–), sulfanyl (–SH) proton (δ ~3.5 ppm), and sulfonamide (–SO₂–) signals .
- FT-IR : Identify –SH stretch (~2550 cm⁻¹), triazole ring C=N (~1600 cm⁻¹), and sulfonamide S=O (~1350/1150 cm⁻¹) .
- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺ and isotopic patterns consistent with Cl and S atoms .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound, and what challenges arise during refinement?
- Methodology :
- Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion .
- Structure Solution : Employ SHELXT for phase problem resolution via intrinsic phasing. Refine with SHELXL using full-matrix least-squares on F² .
- Challenges :
- Disorder in the allyl group: Apply PART instructions and isotropic displacement parameter restraints.
- Weak sulfanyl (–SH) electron density: Use DFIX/SADI constraints based on bond length databases .
- Validation : Check CIF files with PLATON to ensure no symmetry errors or missed twinning .
Q. What computational strategies validate the compound’s bioactivity predictions, and how do they align with experimental results?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., fungal CYP51 for antifungal activity). Set grid boxes around active sites (e.g., 25 ų) and validate with redocking (RMSD <2.0 Å) .
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Calculate Fukui indices to predict reactive sites for electrophilic attacks (e.g., sulfanyl group) .
- Validation : Compare computed binding energies (ΔG) with experimental IC₅₀ values from microdilution assays. Discrepancies >1 log unit suggest model recalibration .
Q. How can researchers resolve contradictions in biological activity data across structurally similar triazole derivatives?
- Methodology :
- SAR Analysis : Systematically vary substituents (e.g., allyl vs. cycloheptyl) and correlate with bioactivity using multivariate regression. Prioritize ClogP and polar surface area as descriptors .
- Metabolic Stability Assays : Incubate derivatives with liver microsomes (human or murine) to assess CYP450-mediated degradation. LC-MS/MS quantifies parent compound depletion .
- Crystallographic Overlays : Superimpose X-ray structures (e.g., using PyMOL) to identify conformational differences impacting target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
